molecular formula C20H24N2O4S3 B3291697 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide CAS No. 873010-59-4

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide

Cat. No. B3291697
CAS RN: 873010-59-4
M. Wt: 452.6 g/mol
InChI Key: QUVXGNMESXBMDF-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound of the phenethylamine class . It has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C .

Scientific Research Applications

Synthesis of Diastereomeric Morpholinone Derivative

The compound has been used in the synthesis of the diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one . This derivative was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization, a classical method of synthesis leading to the tetrahydroisoquinoline core .

Flavouring Group Evaluation

The compound has been evaluated in the Flavouring Group Evaluation 94, Revision 2 (FGE.94Rev2) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . This evaluation considers aliphatic amines and amides, and the compound falls under this category.

Chemical Synthesis

The compound is used in chemical synthesis, as indicated by its availability from chemical suppliers . Its linear formula is C23H31NO3 .

Material Science Research

The compound is used in material science research, particularly in the development of new materials with unique properties .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S3/c1-5-15-7-9-19(27-15)29(23,24)21-11-10-18-13(2)22-20(28-18)14-6-8-16(25-3)17(12-14)26-4/h6-9,12,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXGNMESXBMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 3
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 4
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-ethylthiophene-2-sulfonamide

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